5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound classified as a pyrimidine derivative. This compound features a complex structure characterized by multiple halogen atoms and a sulfanyl group attached to a pyrimidine ring. Its molecular formula is C18H11Cl3FN3OS, with a molecular weight of approximately 442.7 g/mol. The compound has garnered interest in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The synthesis of 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves several key steps:
These steps highlight the compound's versatility in synthetic organic chemistry, allowing for modifications that can enhance its biological activity or alter its physical properties.
The molecular structure of 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide features:
| Property | Data |
|---|---|
| Molecular Formula | C18H11Cl3FN3OS |
| Molecular Weight | 442.7 g/mol |
| IUPAC Name | 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide |
| InChI | InChI=1S/C18H11Cl3FN3OS/c19-12-2-1-3-14(15(12)21)24-17(26)16-13(20)8-23-18(25-16)27-9-10-4-6-11(22)7-5-10/h1-8H,9H2,(H,24,26) |
The compound's reactivity allows it to participate in various chemical reactions:
These reactions underscore the compound's potential utility in synthesizing derivatives with enhanced properties.
The mechanism of action for 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific biological targets such as enzymes or receptors. These interactions can lead to modulation of their activity, which may result in therapeutic effects such as:
The exact pathways and targets are contingent on the compound's structural features and the biological context in which it operates.
The physical properties of 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide include:
Chemical properties include:
5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide has several potential applications across various fields:
CAS No.: 52946-22-2
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3